Cas no 2227859-07-4 (rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol)

Technical Introduction: rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative with a cyclopentylethyl substituent and a hydroxyl group at the 3-position. This compound is of interest in synthetic and medicinal chemistry due to its stereochemical complexity and potential as a building block for bioactive molecules. The presence of both hydroxyl and pyrrolidine functionalities enhances its utility in asymmetric synthesis and ligand design. Its rac-(3R,4S) configuration allows for exploration of stereoselective reactions, while the cyclopentylethyl group may influence lipophilicity and binding interactions. This product is suitable for research applications requiring precise stereochemical control and modular functionalization.
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol structure
2227859-07-4 structure
商品名:rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
CAS番号:2227859-07-4
MF:C11H21NO
メガワット:183.290543317795
CID:5570195
PubChem ID:165594820

rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • EN300-1636279
    • rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
    • 2227859-07-4
    • インチ: 1S/C11H21NO/c13-11-8-12-7-10(11)6-5-9-3-1-2-4-9/h9-13H,1-8H2/t10-,11-/m1/s1
    • InChIKey: RQKHNRILNLDLBX-GHMZBOCLSA-N
    • ほほえんだ: O[C@@H]1CNC[C@H]1CCC1CCCC1

計算された属性

  • せいみつぶんしりょう: 183.162314293g/mol
  • どういたいしつりょう: 183.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1636279-2.5g
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
2.5g
$3988.0 2023-07-10
Enamine
EN300-1636279-500mg
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
500mg
$877.0 2023-09-22
Enamine
EN300-1636279-250mg
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
250mg
$840.0 2023-09-22
Enamine
EN300-1636279-1.0g
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
1.0g
$2035.0 2023-07-10
Enamine
EN300-1636279-0.25g
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
0.25g
$1872.0 2023-07-10
Enamine
EN300-1636279-5000mg
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
5000mg
$2650.0 2023-09-22
Enamine
EN300-1636279-50mg
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
50mg
$768.0 2023-09-22
Enamine
EN300-1636279-5.0g
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
5.0g
$5900.0 2023-07-10
Enamine
EN300-1636279-0.5g
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
0.5g
$1954.0 2023-07-10
Enamine
EN300-1636279-100mg
rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol
2227859-07-4
100mg
$804.0 2023-09-22

rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol 関連文献

rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-olに関する追加情報

Professional Introduction to Rac-(3R,4S)-4-(2-cyclopentylethyl)pyrrolidin-3-ol (CAS No. 2227859-07-4)

Rac-(3R,4S-4-(2-cyclopentylethyl)pyrrolidin-3-ol) is a significant compound in the field of chemical and biomedical research, characterized by its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2227859-07-4, has garnered considerable attention due to its potential applications in pharmaceutical development and synthetic chemistry. The detailed exploration of this molecule not only highlights its structural intricacies but also underscores its relevance in contemporary research.

The molecular structure of Rac-(3R,4S-4-(2-cyclopentylethyl)pyrrolidin-3-ol) features a pyrrolidine core substituted with a 2-cyclopentylethyl group at the 4-position and an hydroxyl group at the 3-position. This configuration imparts distinct stereochemical and electronic properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of the cyclopentyl group enhances the compound's lipophilicity, which is a critical factor in drug absorption and distribution within biological systems.

In recent years, there has been a surge in research focused on developing innovative therapeutic agents with enhanced efficacy and reduced side effects. Rac-(3R,4S-4-(2-cyclopentylethyl)pyrrolidin-3-ol) has emerged as a promising candidate in this domain due to its ability to interact with various biological targets. Studies have demonstrated its potential in modulating enzyme activity and receptor binding, which are pivotal mechanisms in drug action. The compound's stereochemistry, particularly the 3R,4S configuration, plays a crucial role in determining its pharmacological profile.

One of the most compelling aspects of Rac-(3R,4S-4-(2-cyclopentylethyl)pyrrolidin-3-ol) is its versatility in synthetic chemistry. The pyrrolidine ring serves as an excellent platform for further functionalization, allowing researchers to introduce diverse substituents that can fine-tune its biological activity. This flexibility has led to the development of several derivatives with improved pharmacokinetic properties. For instance, modifications at the 2-position of the cyclopentyl ring have been explored to enhance metabolic stability and reduce toxicity.

The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in the development of agrochemicals and specialty chemicals, where its unique structural features contribute to enhanced performance and environmental compatibility. The cyclopentylethyl group, in particular, has been found to improve binding affinity to certain biological targets, making it an attractive moiety for designing high-affinity ligands.

Recent advancements in computational chemistry have further facilitated the study of Rac-(3R,4S-4-(2-cyclopentylethyl)pyrrolidin-3-ol). Molecular modeling techniques have enabled researchers to predict the compound's interactions with biological targets with high accuracy. These predictions have guided experimental efforts, leading to more efficient synthesis routes and improved understanding of its mechanism of action. Additionally, virtual screening methods have been employed to identify novel derivatives with enhanced therapeutic potential.

The synthesis of Rac-(3R,4S-4-(2-cyclopentylethyl)pyrrolidin-3-ol) presents unique challenges due to its complex stereochemistry. However, recent developments in asymmetric synthesis have made it more feasible to produce this compound on a scalable basis. Catalytic methods involving chiral auxiliaries or transition metal catalysts have been particularly effective in achieving high enantioselectivity during synthesis. These advances have not only simplified the production process but also reduced costs associated with obtaining enantiomerically pure compounds.

In conclusion, Rac-(3R,4S-4-(2-cyclopentylethyl)pyrrolidin-3-ol) represents a significant advancement in chemical and biomedical research. Its unique structural features and versatile synthetic properties make it a valuable tool for developing novel therapeutic agents and specialty chemicals. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and chemical science.

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